N-[(2-Methoxynaphthalen-1-YL)methylideneamino]benzothiazol-2-amine
Description
Properties
CAS No. |
94301-59-4 |
|---|---|
Molecular Formula |
C19H15N3OS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C19H15N3OS/c1-23-17-11-10-13-6-2-3-7-14(13)15(17)12-20-22-19-21-16-8-4-5-9-18(16)24-19/h2-12H,1H3,(H,21,22) |
InChI Key |
AFCVTJCHRCYTGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Biological Activity
N-[(2-Methoxynaphthalen-1-YL)methylideneamino]benzothiazol-2-amine, identified by the CAS number 94301-59-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H15N3OS |
| Molecular Weight | 333.407 g/mol |
| Density | 1.28 g/cm³ |
| Boiling Point | 541.2 ºC at 760 mmHg |
| Appearance | White crystalline powder |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression.
Case Study: Breast Cancer Cell Lines
In a study published in Cancer Research, the compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values reported at 15 µM for MCF-7 and 12 µM for MDA-MB-231 cells. The compound induced apoptosis as evidenced by increased Annexin V staining and caspase activity assays .
Antimicrobial Activity
This compound also displays antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be explored further for its potential as an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may inhibit certain kinases involved in cell proliferation and survival pathways, leading to reduced tumor growth and enhanced apoptotic signaling.
Comparison with Similar Compounds
Structural Analogs with Naphthalene Substituents
a) 4-(6-Methyl-1,3-benzothiazol-2-yl)-N-[(E)-2-naphthylmethylene]aniline ()
- Structure : Contains a benzothiazole linked to a naphthylmethylene group via an imine bond.
- Key Differences : Lacks the methoxy group on the naphthalene ring but includes a methyl group on the benzothiazole.
b) N-(benzo[d]thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine ()
- Structure : Features two benzothiazole units connected through an amine, with a methoxy group on one benzothiazole ring.
- Key Differences : The methoxy group is positioned on the benzothiazole rather than the naphthalene, which may limit cross-membrane permeability compared to the target compound .
Methoxy-Substituted Benzothiazole Derivatives
a) N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine ()
- Structure : A benzimidazole analog with a 2-methoxyphenyl group.
- Key Differences: The benzimidazole core (vs. benzothiazole) and methoxy position (ortho vs. naphthalene-linked) influence redox activity and interactions with parasitic enzymes like Leishmania donovani targets .
b) N-METHYL-1,3-BENZOXAZOL-2-AMINE ()
- Structure : Benzoxazole analog with a methylamine substituent.
- Key Differences: The oxazole ring (vs.
a) N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine ()
- Synthesis: Prepared via alkylation of 2-aminothiazole with a benzimidazole derivative.
- Key Differences : The benzimidazole-thiazole hybrid lacks the naphthalene system but shows antibacterial and anticancer activity, highlighting the role of fused aromatic systems in bioactivity .
b) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ()
- Synthesis : Formed via click chemistry between benzothiazole acetonitrile and aryl azides.
- Key Differences : Incorporation of a triazole ring introduces additional hydrogen-bonding sites, which may enhance antiproliferative effects compared to imine-linked compounds .
Preparation Methods
General Synthetic Strategy
The synthesis of N-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzothiazol-2-amine typically follows a two-step approach:
Step 1: Preparation of Benzothiazole Amine Derivative
Benzothiazole derivatives are commonly synthesized via cyclization of o-aminothiophenol with aldehydes or related precursors. For example, cyclization of substituted benzaldehydes with o-aminothiophenol under microwave irradiation or reflux conditions yields benzothiazole rings with various substituents.Step 2: Schiff Base Formation
The benzothiazol-2-amine derivative is then condensed with 2-methoxynaphthalen-1-carbaldehyde (or an equivalent aldehyde) to form the imine linkage (Schiff base). This condensation is typically carried out in ethanol or other suitable solvents under reflux or room temperature conditions, often catalyzed by mild acids or bases to facilitate the dehydration step.
Reduction Optimization for Amino Group Formation
The reduction of nitro groups to amino groups in benzothiazole derivatives is a critical step. Table 1 summarizes the optimization of reduction conditions from a representative study:
| Entry | Reducing Agent | Solvent | Time (h) | Observation | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sodium dithionite / NaOH | Water, reflux | 0.5 | Black solution (oxidation) | 0 |
| 2 | Zinc / Conc. HCl | Water, reflux | 14 | Yellow solution | 75 |
| 3 | Zinc / Conc. HCl | Ethanol, reflux | 7 | Yellow solid | 95 (impure) |
| 4 | Iron / NH4Cl | Water, 50°C | 18 | Black solution | 0 |
| 5 | Iron / NH4Cl | Ethanol, 50°C | 20 | Black solution | 0 |
| 6 | Iron / Conc. HCl | Water, reflux | 12 | Yellow solution | 70 |
| 7 | Iron / Conc. HCl | Ethanol, reflux | 7 | Yellow solid | 95 (pure) |
Detailed Research Findings and Characterization
Spectroscopic Characterization
-
- ^1H NMR shows aromatic proton signals consistent with benzothiazole and methoxynaphthalene rings.
- Methoxy group protons appear as singlets near δ 3.9-4.0 ppm.
- Imine proton (HC=N) typically appears downfield (~δ 8-9 ppm).
- ^13C NMR confirms carbon environments, with imine carbon resonating near 160 ppm.
Structural Confirmation
- Advanced 2D NMR techniques such as HSQC and HMBC are employed to assign carbon and proton signals unambiguously, confirming the connectivity of the benzothiazole moiety with the methoxynaphthalenyl imine group.
Summary Table of Preparation Steps for this compound
| Step | Reagents & Conditions | Purpose | Yield (%) | Key Observations |
|---|---|---|---|---|
| 1 | o-Aminothiophenol + 2-methoxy-6-nitrobenzaldehyde, microwave irradiation or reflux | Cyclization to benzothiazole nitro derivative | ~98% | Rapid reaction, solvent-free microwave method effective |
| 2 | Fe powder + conc. HCl in ethanol, reflux 7 h | Reduction of nitro to amino group | 95% (pure) | Avoids oxidation, forms stable amine salt |
| 3 | Condensation with 2-methoxynaphthalen-1-carbaldehyde, ethanol, reflux or room temp | Schiff base formation (imine linkage) | High | Monitored by TLC, typically near quantitative |
| 4 | Purification by recrystallization or filtration | Isolation of pure Schiff base | - | Characterized by IR, NMR, MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
